REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1.[CH3:11][O-:12].[Na+]>CN(C=O)C.CO>[CH3:11][O:12][C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1.[Br:1][C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(SC=C2)C=C1
|
Name
|
NaOMe
|
Quantity
|
686 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
CuBr
|
Quantity
|
121 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with ca. 50 mL of H2O
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 100 mL of Et2O (2×), EtOAc (1×), and CH2Cl2 (1×)
|
Type
|
WASH
|
Details
|
The organic layers were washed with 50 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
flash chromatographed with 3% Et2O-hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(SC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 894.5 mg | |
YIELD: PERCENTYIELD | 64% |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(SC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 168.8 mg | |
YIELD: PERCENTYIELD | 9.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1.[CH3:11][O-:12].[Na+]>CN(C=O)C.CO>[CH3:11][O:12][C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1.[Br:1][C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(SC=C2)C=C1
|
Name
|
NaOMe
|
Quantity
|
686 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
CuBr
|
Quantity
|
121 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with ca. 50 mL of H2O
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 100 mL of Et2O (2×), EtOAc (1×), and CH2Cl2 (1×)
|
Type
|
WASH
|
Details
|
The organic layers were washed with 50 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
flash chromatographed with 3% Et2O-hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(SC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 894.5 mg | |
YIELD: PERCENTYIELD | 64% |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(SC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 168.8 mg | |
YIELD: PERCENTYIELD | 9.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |